![molecular formula C16H30O2 B14282333 Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- CAS No. 158110-20-4](/img/structure/B14282333.png)
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxyundecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- typically involves the reaction of cyclopentanone with an appropriate hydroxyundecyl precursor under controlled conditions. One common method is the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures, which produces cyclopentanone . This cyclopentanone can then be further reacted with a hydroxyundecyl compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes followed by purification steps to isolate the target compound. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism by which Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: Similar in structure but with a six-membered ring.
2-Pentanone: A smaller ketone with a simpler structure.
Cyclopentenone: Contains a five-membered ring with a double bond.
Uniqueness
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is unique due to its specific substitution pattern and the presence of both a hydroxy group and a long alkyl chain.
Eigenschaften
CAS-Nummer |
158110-20-4 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1-hydroxyundecyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-15(17)14-11-10-13-16(14)18/h14-15,17H,2-13H2,1H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
KENQSXZRJRQQTN-CABCVRRESA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H]([C@H]1CCCC1=O)O |
Kanonische SMILES |
CCCCCCCCCCC(C1CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


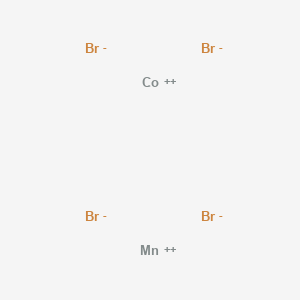
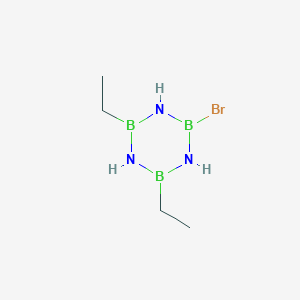
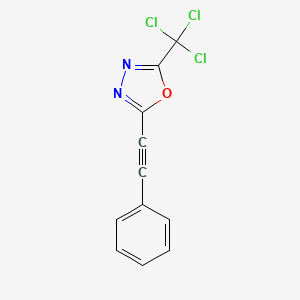
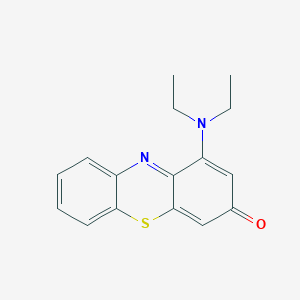
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
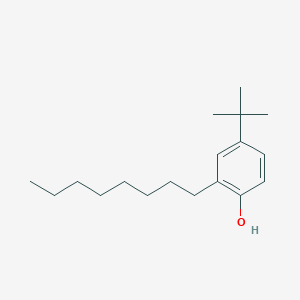
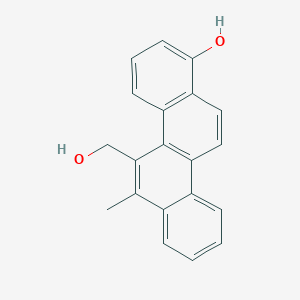
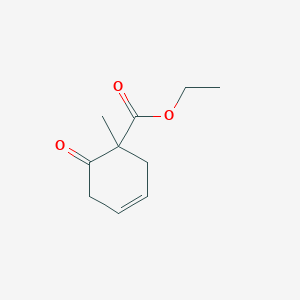

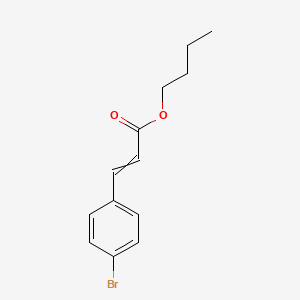
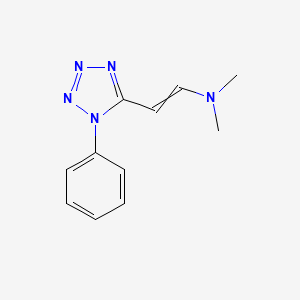
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

